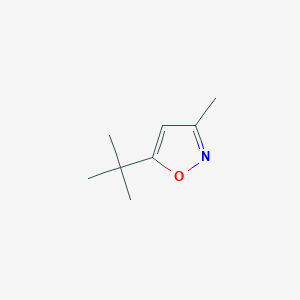

5-Tert-butyl-3-methyl-1,2-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOBRDQSZTZETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495055 | |

| Record name | 5-tert-Butyl-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41027-44-5 | |

| Record name | 5-tert-Butyl-3-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Hydroxylamine Mediated Cyclization Route:this is Arguably the Most Direct and Regioselective Route. the Required Precursor is an Unsymmetrical 1,3 Diketone:5,5 Dimethyl 2,4 Hexanedione Commonly Known As Pivaloylacetone .cymitquimica.comnist.gov

In this molecule, the C4 carbonyl (adjacent to the bulky tert-butyl group) is significantly more sterically hindered than the C2 carbonyl (adjacent to the methyl group). Nucleophilic attack by hydroxylamine (B1172632) is therefore highly favored at the less hindered C2 position. The subsequent intramolecular condensation and dehydration proceed regioselectively to yield a single isomer, 5-tert-butyl-3-methyl-1,2-oxazole.

Reaction Scheme: (CH₃)₃C-CO-CH₂-CO-CH₃ + NH₂OH → this compound + 2 H₂O

1,3 Dipolar Cycloaddition Route:this Approach Requires the Reaction of a Specifically Substituted Nitrile Oxide and Alkyne. Two Primary Combinations of Precursors Can Be Envisioned:

Optimization of Reaction Conditions and Process Intensification

To move from laboratory-scale synthesis to more efficient and scalable production, modern techniques that intensify chemical processes are employed. For this compound, this involves leveraging technologies like microwave synthesis and continuous flow chemistry.

Microwave-Assisted Synthetic Protocols for 1,2-Oxazole Derivatives

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, increase product yields, and improve purity. nih.gov This technology offers precise temperature control and is highly effective for many heterocyclic syntheses. ijpsonline.com

The synthesis of 1,2-oxazoles, including derivatives like this compound, is well-suited for microwave assistance. A common route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the target molecule, this would involve the reaction of pivalonitrile oxide (generated in situ from pivalohydroximoyl chloride) with propyne. Microwave irradiation can accelerate the in situ generation of the nitrile oxide and its subsequent cycloaddition. nih.gov Studies on related oxazoles have shown that this method is efficient, requires a short time, and proceeds under mild conditions. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isoxazole (B147169) Formation

| tuneParameter | thermostatConventional Heating | wavesMicrowave Irradiation |

|---|---|---|

| Reaction Time | Several hours to days | Minutes (e.g., 5-30 min) acs.org |

| Temperature | High (reflux conditions) | Controlled, often similar or slightly higher but reached rapidly |

| Yield | Moderate to good | Often higher due to reduced side reactions nih.gov |

| Energy Efficiency | Low (prolonged heating) | High (direct heating of reactants/solvent) |

Flow Chemistry and Continuous Processing in Oxazole (B20620) Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety (especially when handling unstable or hazardous intermediates), and straightforward scalability. researchgate.net

The synthesis of 1,2-oxazoles is an excellent candidate for flow chemistry. For instance, the generation of nitrile oxides from hydroximoyl chlorides can be performed in one reactor, immediately followed by the introduction of an alkyne in a second reactor for the cycloaddition. This "telescoping" of reaction steps minimizes the accumulation of the unstable nitrile oxide intermediate, thereby improving safety and efficiency. researchgate.net Researchers have developed continuous flow processes that convert isoxazoles into oxazoles or synthesize isoxazoles directly, achieving high yields in short residence times. acs.orgacs.org A flow process for making 3,5-disubstituted isoxazoles has been reported to achieve yields up to 95% within a residence time of just 10 minutes. acs.org This approach allows for scalable production, with estimates of generating 18-23 grams per day using a lab-scale setup. acs.org

Green Chemistry Principles Applied to this compound Synthesis

Applying the principles of green chemistry aims to make chemical processes more sustainable by reducing waste, minimizing hazards, and improving energy efficiency. The synthesis of 1,2-oxazoles offers several opportunities to incorporate these principles.

Safer Solvents and Auxiliaries: Traditional syntheses often rely on hazardous solvents. Green alternatives are actively being explored. For example, Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335) or tetrabutylammonium bromide (TBAB) and ethylene (B1197577) glycol (EG), have been successfully used as environmentally friendly and cost-effective media for isoxazole synthesis. acs.orgnih.gov These solvents are often biodegradable, have low toxicity, and can be recycled. acs.org

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. The [3+2] cycloaddition reaction used to form the isoxazole ring is inherently atom-economical. Multicomponent reactions, where three or more reactants combine in a single step to form a product, are another excellent strategy for maximizing atom economy. nih.gov

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents reduces waste significantly. While many isoxazole syntheses proceed thermally, some methods employ catalysts. For example, the use of TEMPO as a catalyst enables the reaction of nitroalkenes with alkynes under sustainable conditions. organic-chemistry.org

Energy Efficiency: As discussed, both microwave-assisted synthesis and flow chemistry are more energy-efficient than conventional batch heating over long periods. skpharmteco.com They represent key technologies for reducing the energy footprint of chemical production. An electrochemical process for preparing isoxazoles has also been reported, offering a potentially green and continuous method. google.com

Table 3: Green Chemistry Approaches for Isoxazole Synthesis

| ecoGreen Chemistry Principle | biotechApplication in Isoxazole Synthesis | articleReference Example |

|---|---|---|

| Safer Solvents | Use of Deep Eutectic Solvents (DES) like TBAB/Ethylene Glycol instead of traditional organic solvents. | Continuous flow synthesis of isoxazoles in a recyclable DES medium. acs.org |

| Atom Economy | Employing multicomponent reactions (MCRs) where reactants (e.g., aldehyde, hydroxylamine, malononitrile) combine in one pot. | Synthesis of 5-amino-isoxazole-4-carbonitriles in a glycerol-based DES. nih.gov |

| Catalysis | Using an organocatalyst like TEMPO or an electrochemical approach to replace stoichiometric reagents. | TEMPO-catalyzed Machetti-De Sarlo reaction; Electrochemical synthesis from oximes. organic-chemistry.orggoogle.com |

| Energy Efficiency | Utilizing microwave irradiation or continuous flow processing to reduce reaction times and energy consumption. | Microwave-assisted 1,3-dipolar cycloaddition for rapid synthesis. nih.gov |

Comprehensive Spectroscopic and Structural Elucidation of 5 Tert Butyl 3 Methyl 1,2 Oxazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the behavior of atomic nuclei in a magnetic field. For 5-tert-butyl-3-methyl-1,2-oxazole, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of the molecule's atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule: the tert-butyl group protons, the methyl group protons, and the single proton on the oxazole (B20620) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| -CH₃ | ~2.3 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum is anticipated to display six unique signals, one for each carbon atom in a distinct chemical environment. The carbon atoms of the tert-butyl group will produce two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The methyl group attached to the oxazole ring will show a single resonance. The three carbon atoms of the oxazole ring (C3, C4, and C5) are expected to resonate in the downfield region characteristic of heterocyclic aromatic compounds. Based on data from analogous structures, the C3 and C5 carbons, being directly bonded to the heteroatoms, would appear at the most downfield shifts, while the C4 carbon would be found at a more intermediate chemical shift. beilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C (CH₃)₃ | ~33 |

| -C(C H₃)₃ | ~28 |

| -C H₃ | ~12 |

| C3 | ~160 |

| C4 | ~102 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Heteroatom Connectivity

While ¹⁵N NMR data is less common, it can provide valuable information about the electronic environment of the nitrogen atom within the oxazole ring. For 1,2-oxazoles, the nitrogen atom typically exhibits a chemical shift in a characteristic range that distinguishes it from other nitrogen-containing functional groups. In a related 1,2-oxazole derivative, the nitrogen resonance was observed at approximately -3.1 ppm. beilstein-journals.org A similar value would be expected for this compound, confirming the presence of the 1,2-oxazole ring system.

Table 3: Predicted ¹⁵N NMR Chemical Shift for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |

|---|

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum for this compound would be expected to show no cross-peaks, as there are no vicinal protons to couple with each other. This would confirm the isolated nature of each proton environment.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. The proton signal around 1.3 ppm would correlate with the carbon signal around 28 ppm (-C(C H₃)₃). The proton at ~2.3 ppm would correlate with the carbon at ~12 ppm (-C H₃), and the proton at ~6.1 ppm would correlate with the C4 carbon at ~102 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity across multiple bonds. Key expected correlations would include:

The protons of the tert-butyl group (~1.3 ppm) showing correlations to the quaternary carbon of the tert-butyl group (~33 ppm) and the C5 carbon of the oxazole ring (~170 ppm).

The protons of the methyl group (~2.3 ppm) showing a correlation to the C3 carbon of the oxazole ring (~160 ppm).

The C4-H proton (~6.1 ppm) showing correlations to the C3 and C5 carbons of the oxazole ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

The electron ionization (EI) mass spectrum of this compound (C₈H₁₃NO) would be expected to show a molecular ion peak [M]⁺ at m/z 139. The fragmentation pattern would likely involve the loss of a methyl group (CH₃•) to give a fragment at m/z 124, or the loss of the tert-butyl group ((CH₃)₃C•) leading to a fragment at m/z 82. Another prominent fragmentation pathway could be the cleavage of the oxazole ring.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The calculated exact mass for C₈H₁₃NO ([M+H]⁺) is 140.1075.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 139 |

| [M-CH₃]⁺ | 124 |

| [M-C(CH₃)₃]⁺ | 82 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aliphatic tert-butyl and methyl groups in the region of 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are expected to appear in the 1500-1650 cm⁻¹ region. The C-O stretching vibration within the ring would likely be observed around 1000-1200 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also be expected to show bands for the ring vibrations, and the symmetric C-H stretching and bending modes of the alkyl groups would likely be prominent.

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aliphatic) | 2850-3000 |

| C=N stretch (oxazole ring) | ~1600 |

| C=C stretch (oxazole ring) | ~1500 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is an indispensable tool for the unambiguous determination of the absolute stereochemistry and solid-state conformation of molecules. For isoxazole (B147169) derivatives, this technique provides precise information on bond lengths, bond angles, and the spatial arrangement of substituents, which are crucial for understanding their structure-activity relationships.

In another example, the X-ray diffraction analysis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates confirmed the regiochemistry of the synthesis and provided detailed information about the bond lengths and angles within the 1,2-oxazole ring. beilstein-journals.org The study highlighted that the bond lengths and angles within the isoxazole ring are consistent with literature data for similar structures. beilstein-journals.org The conformation of the cycloaminyl substituent relative to the isoxazole ring was also definitively established. beilstein-journals.org

The following table summarizes key crystallographic data for an analogue, tert-Butyl (4-fluoro-3-isopropoxyisoxazol-5-yl)methylcarbamate. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃FN₂O₆S |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | Value not available in abstract |

| b (Å) | Value not available in abstract |

| c (Å) | Value not available in abstract |

| α (°) | 90 |

| β (°) | Value not available in abstract |

| γ (°) | 90 |

| Volume (ų) | Value not available in abstract |

| Z | Value not available in abstract |

Advanced Spectroscopic Methods (e.g., UV-Vis Absorption and Emission Spectroscopy)

UV-Vis absorption and emission spectroscopy are powerful techniques for probing the electronic transitions in molecules and understanding their photophysical properties. The position and intensity of absorption and emission bands are sensitive to the molecular structure, substituents, and the solvent environment.

While specific UV-Vis absorption and emission data for this compound were not found, studies on related isoxazole derivatives provide valuable information. For example, a series of (E)-4-(substituted-benzylidene)-3-propylisoxazol-5(4H)-ones have been synthesized and their UV-Vis absorption spectra recorded. acs.org These compounds exhibit absorption maxima (λmax) in the ultraviolet region, with the exact wavelength depending on the nature of the substituent on the benzylidene ring. acs.org

The following table presents the UV-Vis absorption maxima for a selection of these isoxazole analogues.

| Compound | λmax (nm) |

|---|---|

| (E)-4-(4-methoxybenzylidene)-3-propylisoxazol-5(4H)-one | Value not available in abstract |

| (E)-4-(4-chlorobenzylidene)-3-propylisoxazol-5(4H)-one | Value not available in abstract |

| (E)-4-(4-nitrobenzylidene)-3-propylisoxazol-5(4H)-one | Value not available in abstract |

The electronic transitions in these molecules are typically π → π* and n → π* transitions associated with the conjugated system formed by the isoxazole ring and the substituted benzylidene moiety. The position of λmax is influenced by the electronic effects of the substituents; electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift or a bathochromic shift depending on the specific electronic interactions.

Emission spectroscopy (fluorescence and phosphorescence) provides information about the excited state of molecules. While no specific emission data for this compound analogues were found in the reviewed literature, the study of the fluorescence of isoxazole-containing systems is an active area of research, particularly for applications in sensing and imaging. The fluorescence properties, including quantum yield and lifetime, are highly dependent on the molecular structure and environment.

Chemical Reactivity and Transformations of 5 Tert Butyl 3 Methyl 1,2 Oxazole Derivatives

Electrophilic Substitution Reactions on the 1,2-Oxazole Ring

Electrophilic substitution on the 1,2-oxazole ring is generally considered difficult due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards electrophilic attack. However, the presence of electron-donating substituents can facilitate such reactions. In the case of 5-tert-butyl-3-methyl-1,2-oxazole, the C-4 position is the most likely site for electrophilic attack. The C-5 position is blocked by the bulky tert-butyl group, and the C-3 position is already substituted with a methyl group.

The methyl group at C-3 and the tert-butyl group at C-5 are both electron-donating through an inductive effect, which should increase the electron density at the C-4 position, making it more susceptible to electrophiles. However, the bulky tert-butyl group can sterically hinder the approach of the electrophile to the C-4 position. libretexts.org This steric hindrance can significantly impact the reaction rate and yield.

Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on this compound are not extensively documented in the literature, likely due to the challenges posed by the deactivated ring and steric hindrance. However, based on the general principles of electrophilic aromatic substitution, any successful substitution would be expected to occur at the C-4 position. youtube.com

Nucleophilic Attack and Ring-Opening Pathways of 1,2-Oxazole Systems

Nucleophilic attack on the 1,2-oxazole ring is a more common transformation, often leading to ring-opening rather than direct substitution. The most electrophilic carbon atom in the 1,2-oxazole ring is typically the C-5 position, followed by the C-3 position. However, in this compound, both of these positions are substituted.

Strong nucleophiles, such as organolithium reagents, can attack the sulfur atom in the related isothiazole (B42339) ring system, leading to ring cleavage. researchgate.net A similar pathway could be envisioned for 1,2-oxazoles with strong nucleophiles. The presence of the bulky tert-butyl group at C-5 might sterically hinder direct nucleophilic attack at this position, potentially favoring other reaction pathways.

Ring-opening of the 1,2-oxazole ring can also be achieved under reductive conditions. For instance, reductive N-O bond cleavage in a functionalized isoxazole (B147169) derivative has been reported as a key step in the synthesis of a clinical candidate. researchgate.net This suggests that the N-O bond in this compound could be susceptible to cleavage under appropriate reductive conditions, leading to the formation of an enaminone or related open-chain species.

A silver-catalyzed intramolecular cyclization followed by an oxazole (B20620) ring-opening reaction has also been developed for the synthesis of isoquinolones, where the addition of water was found to facilitate the ring-opening process. acs.org

Functional Group Interconversions at the Tert-butyl and Methyl Positions

The substituent groups on the 1,2-oxazole ring provide opportunities for further chemical modifications.

Methyl Group Functionalization: The methyl group at the C-3 position is a potential site for functionalization. The protons of the methyl group are weakly acidic and can be removed by a strong base, such as n-butyllithium, in a process known as lateral lithiation. researchgate.net The resulting lithiated species can then react with various electrophiles, allowing for the introduction of a wide range of functional groups. This approach has been demonstrated for other methyl-substituted isoxazoles. researchgate.net

Representative Transformations of the Lithiated Methyl Group:

| Electrophile | Resulting Functional Group |

| Carbon dioxide (CO2) | Carboxylic acid (-CH2COOH) |

| Aldehydes/Ketones (RCHO/R2CO) | Hydroxyalkyl group (-CH2CH(OH)R) |

| Alkyl halides (RX) | Longer alkyl chain (-CH2R) |

Tert-butyl Group Functionalization: Direct functionalization of the tert-butyl group is generally challenging due to the lack of reactive C-H bonds. However, under forcing conditions, radical halogenation could potentially occur, but this is often unselective. The bulky nature of the tert-butyl group also makes it a useful protecting group, as it can prevent unwanted side reactions at or near the C-5 position. beilstein-journals.org

Cross-Coupling Reactions for Further Derivatization (e.g., Palladium-Catalyzed Arylation at C-2 and C-5)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including 1,2-oxazoles. academie-sciences.fr These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For this compound, the most likely positions for cross-coupling would be at a halogenated C-4 position or potentially through C-H activation.

While the C-5 position is a common site for arylation in other oxazoles, it is blocked in the title compound. beilstein-journals.org However, if a halogen, such as bromine or iodine, were introduced at the C-4 position, this could serve as a handle for Suzuki-Miyaura, Stille, or other cross-coupling reactions. The use of bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3), has been shown to be effective in palladium-catalyzed coupling reactions involving sterically hindered substrates. nih.gov

Hypothetical Cross-Coupling Reaction at a Halogenated C-4 Position:

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Representative) | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | Pd(OAc)2 / PPh3 | 4-Aryl-5-tert-butyl-3-methyl-1,2-oxazole |

| Stille | Organostannane (Ar-SnBu3) | Pd(PPh3)4 | 4-Aryl-5-tert-butyl-3-methyl-1,2-oxazole |

| Heck | Alkene (R-CH=CH2) | Pd(OAc)2 / P(o-tol)3 | 4-Vinyl-5-tert-butyl-3-methyl-1,2-oxazole |

Oxidative and Reductive Transformations of the 1,2-Oxazole Core

The 1,2-oxazole ring is susceptible to both oxidative and reductive transformations, which often result in ring cleavage.

Oxidative Transformations: Strong oxidizing agents can lead to the cleavage of the oxazole ring. The specific products formed will depend on the oxidant used and the reaction conditions. The presence of the tert-butyl group might confer some oxidative stability to the ring. For instance, a bulky tert-butyl substituent has been shown to prevent unwanted oxidative dimerization in Ni(II)-Schiff base complexes. beilstein-journals.org

Reductive Transformations: Catalytic hydrogenation or the use of reducing agents like sodium in liquid ammonia (B1221849) can lead to the reductive cleavage of the N-O bond in the 1,2-oxazole ring. This typically yields an enaminone or a related β-amino carbonyl compound. The specific product will depend on the nature of the substituents on the oxazole ring and the reduction conditions employed.

Investigations into Reaction Mechanisms and Kinetics

The mechanisms of the reactions involving the 1,2-oxazole ring are complex and have been the subject of theoretical and experimental studies.

Electrophilic Substitution: The mechanism of electrophilic aromatic substitution on the oxazole ring is believed to proceed through a high-energy Wheland intermediate, similar to other aromatic systems. masterorganicchemistry.com The rate-determining step is the initial attack of the electrophile on the aromatic ring. The stability of the resulting carbocation intermediate determines the regioselectivity of the reaction.

Nucleophilic Ring-Opening: The mechanism of nucleophilic ring-opening typically involves the initial attack of the nucleophile on one of the electrophilic carbon atoms of the ring (C-3 or C-5), followed by cleavage of the weak N-O bond.

Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a well-established catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. nih.gov The nature of the phosphine ligand plays a crucial role in the efficiency of the catalyst.

Kinetics: Detailed kinetic studies on the reactions of this compound are scarce. However, studies on the atmospheric oxidation of the parent oxazole by OH radicals have been performed using DFT calculations and transition state theory. nih.gov These studies indicate that OH radical addition to the carbon atoms is kinetically more favorable than H-abstraction. The presence of the tert-butyl and methyl groups would be expected to influence the reaction kinetics through both electronic and steric effects.

Theoretical and Computational Investigations of 5 Tert Butyl 3 Methyl 1,2 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity and spectral properties of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost. It is used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the distribution of electrons within the molecule. For 5-tert-butyl-3-methyl-1,2-oxazole, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield key parameters. These include bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure provides insights into the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Isoxazole (B147169) Moiety (Note: This data is representative of isoxazole systems and not specific to this compound)

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures molecular polarity |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which allows for the prediction of the molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π*).

For higher accuracy, particularly for calculating electron correlation effects, ab initio methods like Møller-Plesset perturbation theory of the second order (MP2) can be used. While more computationally demanding than DFT, MP2 can provide more reliable results for properties like interaction energies and subtle conformational details, which are crucial for a nuanced understanding of the molecule's behavior.

Conformational Analysis of this compound

Computational methods can map the potential energy surface associated with the rotation of these substituent groups. This analysis identifies the lowest-energy conformers (the most stable shapes) and the energy barriers for rotation between them. Studies on other heterocyclic systems have shown that such substitutions can impose significant conformational restrictions, which in turn affect the molecule's biological activity and physical properties. nih.govacs.org For instance, the presence of a bulky group can favor a specific rotational conformer, influencing how the molecule fits into a receptor site. nih.gov

Tautomerism and Isomerism within Substituted 1,2-Oxazole Systems

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While the aromatic 1,2-oxazole ring of this compound is generally stable, related systems like isoxazolones (which have a carbonyl group) exhibit significant tautomerism. nih.gov Computational studies on isoxazolone derivatives using DFT have shown that the relative stability of different tautomers (e.g., C-H, N-H, and O-H forms) is heavily influenced by substituents and the polarity of the solvent. nih.gov For example, bulky substituents on the ring can increase the energy difference between tautomers. nih.gov Although this compound itself is not expected to show significant tautomerism under normal conditions, understanding these principles is vital when designing related compounds where such equilibria could exist.

Solvent Effects on Molecular Properties and Reactivity using Continuum and Explicit Solvation Models

The properties and reactivity of a molecule can change dramatically in the presence of a solvent. Computational models can account for these effects in two primary ways:

Explicit Solvation Models: These models involve including individual solvent molecules in the calculation. wikipedia.orgnih.govyoutube.com This method provides a more detailed, atomistic picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov While computationally intensive, explicit models are crucial for understanding processes where direct solvent participation is key, such as in certain reaction mechanisms. nih.govyoutube.com Modeling this compound with explicit water molecules, for instance, would reveal the specific hydrogen bonding sites and the structure of the first solvation shell.

Table 2: Comparison of Solvation Models

| Model Type | Description | Advantages | Disadvantages |

| Continuum (Implicit) | Solvent is a uniform polarizable medium. wikipedia.org | Computationally efficient; good for bulk effects. wikipedia.org | Fails to capture specific solute-solvent interactions like hydrogen bonds. nih.gov |

| Explicit | Individual solvent molecules are included. wikipedia.orgyoutube.com | Provides detailed, atomistic view of interactions. wikipedia.org | High computational cost; requires extensive sampling. youtube.com |

Computational Studies on Reaction Pathways and Transition States

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the reaction pathways and transition states for the formation or subsequent reactions of This compound . While theoretical investigations are a powerful tool for elucidating reaction mechanisms, calculating activation energies, and characterizing the geometries of transition states, such detailed analyses have not been published for this particular substituted oxazole (B20620).

General synthetic routes for 1,2-oxazoles typically involve either the [3+2] cycloaddition of a nitrile oxide with an alkyne or the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.gov For instance, the reaction of a β-enamino ketoester with hydroxylamine has been proposed as a plausible pathway for the formation of substituted 1,2-oxazoles, proceeding through intermediates and subsequent intramolecular cyclization and dehydration. nih.gov However, these proposed mechanisms are often based on experimental observations and spectroscopic data rather than detailed computational modeling. nih.gov

Theoretical studies have been conducted on the parent isoxazole ring, providing insights into its thermal decomposition. These studies, employing density functional theory (DFT) and ab initio calculations, have explored unimolecular decomposition channels, identifying the most likely pathways and their associated activation barriers. acs.org For example, one study suggested that the thermal decomposition of isoxazole to form acetonitrile (B52724) and carbon monoxide likely proceeds through an isoxazole → NCCH₂CHO → CH₃CN + CO pathway, which has a lower activation barrier than previously proposed mechanisms. acs.org

Furthermore, computational investigations into the synthesis of related isoxazoline (B3343090) structures have been performed. These studies, using DFT, have supported a stepwise, radical-mediated mechanism over a concerted [3+2] cycloaddition pathway in certain electrochemical syntheses. nih.gov

While these general studies on the isoxazole ring system and its derivatives provide a foundational understanding of potential reaction mechanisms, the specific influence of the tert-butyl and methyl substituents on the reaction pathways and transition states of this compound remains uninvestigated in the current body of scientific literature. The steric and electronic effects of these groups would undoubtedly play a significant role in the energetics and geometries of any proposed reaction coordinate.

To provide the detailed research findings and data tables requested, future research would need to apply computational chemistry methods, such as DFT or other high-level ab initio calculations, to model the specific reactions leading to and involving this compound. Such studies would be invaluable for a complete understanding of its chemical behavior.

Future Research Directions and Perspectives for 5 Tert Butyl 3 Methyl 1,2 Oxazole

Development of Novel and Sustainable Synthetic Routes

The classical syntheses of 1,2-oxazoles often involve the reaction of a three-carbon component, like a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride or the 1,3-dipolar cycloaddition of alkynes with nitrile oxides. nih.gov A primary pathway involves the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to create a β-enamino ketoester, which then undergoes cyclization with hydroxylamine. nih.govbeilstein-journals.org While effective, future research should focus on developing more sustainable and efficient methodologies for synthesizing 5-Tert-butyl-3-methyl-1,2-oxazole.

Key areas for development include:

Flow Chemistry: Continuous-flow processes offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control, while often reducing waste and energy consumption. chemrxiv.org Adapting the synthesis of this compound to a continuous-flow system could lead to a more economical and environmentally friendly production method. chemrxiv.org

Green Catalysis: Exploration of novel catalysts, such as biocatalysts or earth-abundant metal catalysts, could replace less environmentally friendly reagents. For instance, enzyme-mediated synthesis is a growing field in chemical production. chemscene.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future syntheses should aim for high atom economy, minimizing the formation of byproducts.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Continuous-Flow Synthesis | Enhanced safety, scalability, purity, and reduced waste. chemrxiv.org | Reactor design, optimization of reaction conditions (temperature, pressure, flow rate). |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification and engineering of suitable enzymes. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | Solvent selection, catalyst compatibility. |

| One-Pot Reactions | Reduced workup steps, solvent usage, and time. acs.org | Tandem or domino reaction design to build the oxazole (B20620) core efficiently. acs.org |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 1,2-oxazole ring is rich and offers potential for creating diverse molecular architectures. While general reactivity patterns are known, the specific influence of the 5-tert-butyl and 3-methyl substituents on this compound is an area ripe for investigation.

Future research should focus on:

Ring-Opening Reactions: The 1,2-oxazole ring can be opened under various conditions to yield valuable synthetic intermediates. For example, silver-catalyzed intramolecular cyclization and subsequent oxazole ring-opening has been used to synthesize isoquinolones. acs.org Investigating the reductive or oxidative cleavage of this compound could provide access to novel acyclic compounds with unique functionalities.

Cycloaddition Reactions: The oxazole ring can participate as a diene or dienophile in cycloaddition reactions. Exploring its behavior in [4+2], [3+2], and other cycloadditions could lead to the synthesis of complex polycyclic systems.

C-H Functionalization: Direct functionalization of the C-H bonds on the oxazole ring or the alkyl substituents would provide an efficient way to introduce new chemical groups without pre-functionalization, expanding the range of accessible derivatives.

Table 2: Unexplored Reactivity Patterns

| Reaction Type | Potential Outcome | Research Question |

| Reductive Ring Cleavage | Formation of β-hydroxy ketones or related structures. | How do the substituents influence the regioselectivity of ring opening? |

| [4+2] Cycloaddition | Synthesis of novel bicyclic or polycyclic heterocyclic systems. | Can the oxazole act as a diene with various dienophiles? |

| Electrophilic Aromatic Substitution | Introduction of functional groups (e.g., nitro, halogen) onto the ring. | What is the directing effect of the tert-butyl and methyl groups? |

| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds at specific positions. | Can specific C-H bonds be selectively activated for coupling reactions? |

Advanced Computational Modeling for Predictive Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For 1,3-oxazole derivatives, predictive Quantitative Structure-Activity Relationship (QSAR) models and molecular docking have been used to design and screen for potential anticancer agents. nih.gov Similar in silico approaches can be applied to this compound.

Future computational studies could include:

DFT (Density Functional Theory) Analysis: To understand the electronic structure, reactivity indices, and spectral properties of the molecule. This can help predict the most likely sites for electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations: To study the conformational preferences of the molecule and its interactions with biological macromolecules, such as enzymes or receptors.

Predictive QSAR Modeling: If a series of derivatives are synthesized and tested for a specific biological activity, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Table 3: Computational Modeling Approaches

| Modeling Technique | Information Gained | Application in Research Design |

| Density Functional Theory (DFT) | Electron distribution, orbital energies, reaction pathways. | Predicting sites of reactivity, understanding reaction mechanisms. |

| Molecular Docking | Binding modes and affinities to biological targets. nih.gov | Identifying potential protein targets, designing enzyme inhibitors. |

| QSAR | Correlation between chemical structure and biological activity. nih.gov | Predicting the activity of novel derivatives, guiding lead optimization. |

| MD Simulations | Dynamic behavior and conformational landscape. | Assessing molecular stability and interactions in a biological environment. |

Expansion of Research Applications in Interdisciplinary Fields

The 1,2-oxazole motif is a key building block in medicinal chemistry, found in compounds active on the central nervous system and as components of unnatural amino acids for peptide synthesis. nih.govresearchgate.net For example, 1,2-oxazole derivatives are used as building blocks for creating DNA-encoded chemical libraries for drug discovery. beilstein-journals.org

Future research should aim to expand the applications of this compound into diverse interdisciplinary fields:

Medicinal Chemistry: The compound could serve as a scaffold or building block for developing new therapeutic agents. nih.gov Its potential as an enzyme inhibitor, similar to how 5-methylisoxazole-3-carboxylic acid inhibits monoamine oxidase, could be explored. nih.gov

Materials Science: Heterocyclic compounds are increasingly used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The photophysical and electronic properties of polymers or small molecules incorporating the this compound unit could be investigated.

Agrochemicals: The isoxazole (B147169) ring is present in several commercially successful herbicides and fungicides. Screening this compound and its derivatives for agrochemical activity could open up new applications in crop protection.

Table 4: Potential Interdisciplinary Research Applications

| Field | Potential Role of this compound | Research Direction |

| Medicinal Chemistry | Core scaffold or synthetic building block. nih.govbeilstein-journals.org | Synthesis and screening of derivatives for activity against various diseases (e.g., cancer, neurological disorders). nih.gov |

| Materials Science | Component in organic electronic materials. | Investigation of photophysical properties, incorporation into conjugated polymers. |

| Agrochemicals | Active ingredient in pesticides or herbicides. | Screening for biological activity against common agricultural pests and weeds. |

| Chemical Biology | Molecular probe or tool for studying biological processes. | Development of fluorescently labeled derivatives for imaging applications. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Tert-butyl-3-methyl-1,2-oxazole?

Answer:

The synthesis of this compound can be approached via cyclization reactions or functional group modifications. A common strategy involves:

- Cyclocondensation : Reacting tert-butyl-substituted nitriles or ketones with hydroxylamine derivatives under reflux conditions in aprotic solvents (e.g., THF or acetonitrile) to form the oxazole ring .

- Purification : Post-synthesis, use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the compound.

- Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and elemental analysis .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Answer:

- Spectroscopy :

- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (typical range: 150–200°C for oxazoles) .

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy .

Advanced: How can computational chemistry optimize reaction pathways for synthesizing this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for cyclization steps. Compare pathways (e.g., [3+2] vs. [2+3] cycloadditions) to identify low-energy routes .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using Amber or GROMACS .

- Validation : Cross-check computational results with experimental yields and kinetic data .

Advanced: What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

Answer:

- Data Normalization : Account for variations in assay conditions (e.g., pH, temperature) by standardizing protocols (e.g., Amplex Red assays for enzyme inhibition ).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., tert-butyl vs. methyl groups) using docking studies (AutoDock Vina) and in vitro IC₅₀ measurements .

- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL or PubChem) to identify trends or outliers .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Basic: What safety protocols are critical when handling this compound?

Answer:

- Storage : Keep in amber glass bottles at –20°C under inert gas (argon) to prevent oxidation .

- Waste Disposal : Segregate halogen-free organic waste and collaborate with certified disposal agencies for incineration .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to avoid dermal/ocular exposure .

Advanced: How can researchers design experiments to study the environmental fate of this compound?

Answer:

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-MS .

- Soil Adsorption : Use batch experiments with varying soil types (clay, loam) to measure adsorption coefficients (Kd) .

- Microbial Degradation : Incubate with soil microbiota and monitor metabolite formation via GC-MS .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Reagent Compatibility : Avoid exothermic reactions by optimizing stoichiometry (e.g., tert-butyl nitrile vs. hydroxylamine ratios) .

- Purification : Replace column chromatography with distillation or crystallization for cost-effective bulk isolation .

- Yield Optimization : Use DoE (Design of Experiments) to test variables (temperature, solvent polarity) .

Advanced: How does the tert-butyl group influence the electronic properties of the oxazole ring?

Answer:

- Electron-Donating Effects : The tert-butyl group increases electron density at the oxazole ring, enhancing nucleophilicity. Confirm via Hammett plots or computational NBO analysis .

- Steric Effects : Assess steric hindrance using X-ray crystallography or molecular modeling (e.g., Spartan) to predict reactivity .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

- LC-MS/MS : Use a C18 column with MRM transitions (m/z 155 → 137 for quantification) .

- GC-FID : Derivatize with BSTFA for volatility and detect via flame ionization .

- Calibration : Prepare standard curves in relevant matrices (e.g., plasma, soil extracts) to validate accuracy .

Advanced: How can researchers integrate this compound into drug discovery pipelines?

Answer:

- Target Identification : Screen against kinase or protease libraries using high-throughput assays (e.g., FRET) .

- ADMET Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (MTT assays) .

- Co-crystallization : Solve protein-ligand structures (X-ray diffraction) to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.